molecular formula C13H7FIN3O2S B11313077 2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11313077
M. Wt: 415.18 g/mol
InChI Key: HWGJLAVNNMZRPY-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a unique combination of fluorine, iodine, furan, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures followed by their coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of fluorine, iodine, furan, thiadiazole, and benzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H7FIN3O2S

Molecular Weight

415.18 g/mol

IUPAC Name

2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C13H7FIN3O2S/c14-8-4-2-1-3-7(8)12(19)17-13-16-11(18-21-13)9-5-6-10(15)20-9/h1-6H,(H,16,17,18,19)

InChI Key

HWGJLAVNNMZRPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)I)F

Origin of Product

United States

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